N-(4-ACETYLPHENYL)-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Description
N-(4-ACETYLPHENYL)-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-15(27)16-3-7-18(8-4-16)24-23(28)21-13-22(17-5-9-20(31-2)10-6-17)26(25-21)19-11-12-32(29,30)14-19/h3-10,13,19H,11-12,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHLHFAORVQZJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C(=C2)C3=CC=C(C=C3)OC)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include 4-acetylphenylhydrazine, 4-methoxybenzaldehyde, and 1,1-dioxidotetrahydrothiophene. The key steps could involve:
Condensation Reaction: Combining 4-acetylphenylhydrazine with 4-methoxybenzaldehyde to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a suitable catalyst to form the pyrazole ring.
Functionalization: Introduction of the 1,1-dioxidotetrahydrothiophene moiety through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the pyrazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a candidate for drug development, particularly for its potential anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes or receptors, modulating their activity. This interaction might involve binding to the active site of an enzyme or altering the conformation of a receptor, thereby influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-1H-pyrazole-3-carboxamide: Lacks the 1,1-dioxidotetrahydrothiophene and 4-methoxyphenyl groups.
1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide: Lacks the 4-acetylphenyl group.
N-(4-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide: Lacks the 1,1-dioxidotetrahydrothiophene group.
Uniqueness
The presence of the 1,1-dioxidotetrahydrothiophene and 4-methoxyphenyl groups in N-(4-ACETYLPHENYL)-1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE may confer unique chemical and biological properties, such as enhanced stability, solubility, or specific interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
